(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride
Beschreibung
(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride (CAS: 454217-58-4) is a chiral piperazine derivative with the molecular formula C₁₇H₂₁Cl₃N₂ and a molecular weight of 359.72 g/mol . It is synthesized via stereoselective methods involving the reaction of (R)-(4-chlorophenyl)phenylmethyl amine with piperazine derivatives under optimized conditions to achieve high optical purity (>99% enantiomeric excess) . This compound serves as a critical intermediate in the production of Levocetirizine (a third-generation antihistamine) and Hydroxyzine dihydrochloride (a first-generation antihistamine and anxiolytic) . Its structural backbone features a benzhydryl group (4-chlorophenyl and phenyl substituents) and a piperazine ring, which are essential for binding to histamine H₁ receptors .
Eigenschaften
Molekularformel |
C17H21Cl3N2 |
|---|---|
Molekulargewicht |
359.7 g/mol |
IUPAC-Name |
1-[(R)-(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C17H19ClN2.2ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;;/h1-9,17,19H,10-13H2;2*1H/t17-;;/m1../s1 |
InChI-Schlüssel |
LBFBMRCUZCPOAO-ZEECNFPPSA-N |
Isomerische SMILES |
C1CN(CCN1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Diastereomeric Salt Formation and Crystallization
The most widely cited method involves resolving racemic (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine (Formula 1a) using N-acetyl-L-phenylalanine (Formula 2) as a chiral resolving agent. In this process:
- Salt Formation : The racemic base is combined with N-acetyl-L-phenylalanine in a polar solvent (e.g., ethanol or methanol) under reflux. The (R)-enantiomer selectively forms a crystalline diastereomeric salt (Formula 3), while the (S)-enantiomer remains in solution.
- Crystallization : The salt is isolated via filtration and recrystallized from a solvent mixture (e.g., ethanol-water) to enhance optical purity. Typical yields range from 65–75% with enantiomeric excess (ee) exceeding 98%.
- Neutralization : The purified salt is treated with a mild base (e.g., sodium hydroxide) in aqueous medium, liberating the free (R)-enantiomer, which is subsequently converted to the dihydrochloride salt using hydrochloric acid.
This method’s advantages include cost-effectiveness (N-acetyl-L-phenylalanine is inexpensive) and scalability. However, solvent selection critically impacts crystallization efficiency. For instance, ethanol-water systems yield larger crystals with fewer impurities compared to methanol.
Comparison to Historical Tartaric Acid-Based Methods
Early methods employed L-(+)-tartaric acid for resolution but suffered from low yields (12.7%) due to inefficient crystallization and multiple recrystallization steps. The transition to N-acetyl-L-phenylalanine eliminated the need for protective groups (e.g., t-butoxycarbonyl) and expensive auxiliaries like D-(+)-O,O'-dibenzoyltartaric acid, reducing production costs by ~40%.
Multi-Step Synthesis via Sulfonamide Protection
Sulfonamide Protection and Deprotection
An alternative route begins with (-)-4-chlorobenzhydrylamine (Formula VII) and N,N-bis-(2-chloroethyl)-4-methoxybenzenesulfonamide (Formula VI):
- Cyclization : Reaction in the presence of a base (e.g., potassium carbonate) forms (-)-1-[(4-chlorophenyl)phenylmethyl]-4-(4-methoxyphenylsulfonyl)-piperazine (Formula V). The sulfonamide group acts as a protecting group, preventing undesired side reactions.
- Deprotection : Treatment with a deprotecting agent (e.g., hydrogen bromide in acetic acid) removes the sulfonyl group, yielding (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine (Formula IV).
- Ethanolamine Coupling : Condensation with 2-chloroethanol (Formula III) introduces the ethanol side chain, forming (-)-2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol (Formula II).
- Dihydrochloride Formation : Reaction with sodium monochloroacetate followed by hydrochloric acid affords the final dihydrochloride salt.
This method achieves high chemical purity (>99.5%) but requires meticulous control of reaction conditions to avoid sulfonamide cleavage byproducts.
Purification and Process Optimization
Post-synthesis purification involves recrystallization from ethyl acetate or slurry formation in isopropyl alcohol. Key parameters include:
- Temperature : Cooling the reaction mass to 0–5°C before quenching improves crystal size and reduces solvent inclusion.
- Solvent Ratios : Ethyl acetate-to-water ratios of 3:1 maximize extraction efficiency while minimizing emulsion formation.
Comparative Analysis of Synthetic Methods
The chiral resolution method is favored for industrial-scale production due to its simplicity and cost efficiency. However, the multi-step approach offers superior chemical purity, making it suitable for pharmaceutical-grade synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amine derivatives, and substitution reactions may result in various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of ®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The table below summarizes key structural and pharmacological differences between the target compound and analogous piperazine derivatives:
Pharmacological and Industrial Relevance
- Levocetirizine Intermediate : The R-enantiomer’s stereochemical purity is critical for enhanced H₁ receptor affinity and reduced sedative side effects compared to racemic Cetirizine .
- Meclizine : The racemic 3-methylbenzyl substitution broadens its application to vestibular disorders but reduces selectivity for histamine receptors compared to Levocetirizine .
- Serotonin Receptor Modulators : 1-(3,4-Dichlorophenyl)piperazine derivatives exhibit agonist/antagonist activity at 5-HT₁A/5-HT₂ receptors, highlighting divergent therapeutic targets compared to histamine-focused compounds .
Key Research Findings
Stereochemical Impact on Efficacy
- Levocetirizine, derived from the R-enantiomer, shows 30-fold higher H₁ receptor affinity than its S-counterpart, underscoring the importance of enantiomeric purity in drug design .
- Racemic Meclizine’s broader activity profile (e.g., anticholinergic effects) limits its use in allergy treatment compared to enantiopure Levocetirizine .
Q & A
Q. What synthetic methodologies are recommended for synthesizing (R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride?
The synthesis typically involves multi-step processes, starting with nucleophilic substitution between 4-chlorophenyl and phenyl precursors, followed by piperazine coupling. Key steps include:
- Alkylation : Reacting 4-chlorobenzyl chloride with phenylmagnesium bromide under inert conditions to form the benzhydryl intermediate.
- Piperazine coupling : Introducing piperazine via nucleophilic substitution, often using a polar aprotic solvent (e.g., DMF) at 60–80°C.
- Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility . Optimization includes adjusting reaction time, temperature, and catalysts (e.g., K₂CO₃ for deprotonation) to improve yields >55% .
Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify benzhydryl and piperazine moieties (e.g., aromatic protons at δ 7.2–7.5 ppm, piperazine CH₂ at δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₁₇H₁₉ClN₂·2HCl, theoretical 286.8 g/mol).
- Chiral HPLC : To distinguish the (R)-enantiomer from racemic mixtures using chiral stationary phases (e.g., amylose-based columns) .
Q. What are the critical factors influencing solubility and stability during experimental handling?
- Solubility : The dihydrochloride salt improves aqueous solubility (≥50 mg/mL in water at 25°C). For organic solvents, use DMSO or ethanol with sonication .
- Stability : Store at -20°C in airtight, light-protected containers. Decomposition occurs >100°C or under prolonged exposure to humidity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound in receptor-targeted research?
- Substituent modification : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess binding affinity changes.
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to predict interactions with serotonin or dopamine receptors, guided by structural analogs in and .
- In vitro assays : Test modified derivatives in competitive binding assays (e.g., radioligand displacement for 5-HT₂A receptors) .
Q. What strategies resolve contradictions in reported pharmacological data across studies?
- Standardized assays : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability.
- Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in potency.
- Cross-species validation : Compare receptor binding profiles in human vs. rodent models to isolate species-specific effects .
Q. How can synthetic routes be optimized to improve enantiomeric excess (ee) and scalability?
- Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during benzhydryl formation to achieve >90% ee.
- Flow chemistry : Implement continuous-flow systems for piperazine coupling to enhance reproducibility and reduce byproducts.
- Process analytics : Use in-line FTIR to monitor reaction progress and adjust parameters in real time .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity in complex matrices?
- HPLC-UV/ELS : Paired ultraviolet and evaporative light scattering detectors to quantify impurities <0.1%.
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and salt form .
Q. How should researchers handle environmental and safety risks during synthesis?
- Ventilation : Use fume hoods for steps involving volatile intermediates (e.g., benzyl chloride).
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal. Refer to for OSHA-compliant protocols .
Data Contradiction Analysis
Q. Why might reported IC₅₀ values vary for serotonin receptor binding assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
